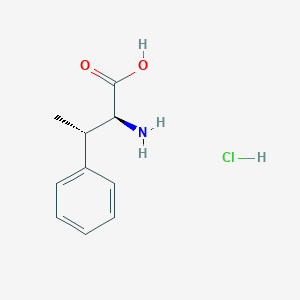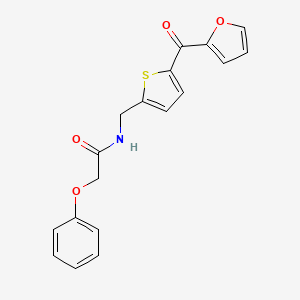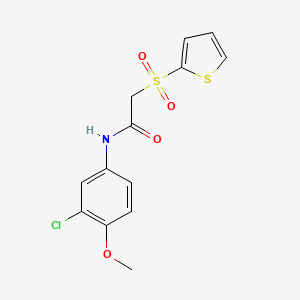
5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid, also known as 5-thienylmethyl-2-oxopyrrolidine-1-carboxylic acid, is a derivative of the pyrrolidine family of compounds. It is a white crystalline solid with a molecular weight of 211.26 g/mol and has been studied extensively in the scientific community. This compound has a wide range of applications in the fields of medicine, chemistry, and biochemistry.
Applications De Recherche Scientifique
Role in Plant Defense Mechanisms
Recent studies have highlighted the significance of Pyrroline-5-carboxylate (P5C), a compound related to the metabolic pathways involving pyrrolidine derivatives like 5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid, in plant defense. P5C, an intermediate in proline biosynthesis and catabolism, plays a crucial role in plants, especially under conditions of pathogen infection and abiotic stress. Research indicates that P5C synthesized in mitochondria contributes to resistance against pathogens through R-gene-mediated and non-host resistance mechanisms. This involves the activation of the salicylic acid-dependent pathway, reactive oxygen species (ROS) production, and hypersensitive response (HR)-associated cell death, suggesting a complex regulation of P5C levels in plant cells during pathogen infection (Qamar, Mysore, & Senthil-Kumar, 2015).
Tautomerism and Molecular Interactions
The study of tautomeric equilibria, particularly in nucleic acid bases, provides insights into the molecular interactions that could affect the stability and behavior of related compounds such as this compound. The research explores how environmental interactions influence the tautomeric stability of nucleic acid bases, offering a broader understanding of molecular behavior that could be applicable to studying the stability and interactions of pyrrolidine derivatives (Person et al., 1989).
Synthesis and Applications of Pyrano[2,3-d]pyrimidine Scaffolds
The synthesis of pyrano[2,3-d]pyrimidine scaffolds, closely related to the structural framework of this compound, has been extensively researched for its medicinal and pharmaceutical significance. This review covers synthetic pathways and the application of hybrid catalysts in developing these scaffolds, highlighting the role of such compounds in advancing the development of lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).
Enzymatic Decarboxylation Catalysis
Enzymatic decarboxylation, involving compounds similar to this compound, plays a significant role in various biochemical processes. This review compares decarboxylases acting on different substrates, providing insights into the mechanisms underlying enzymatic decarboxylation and highlighting its importance in biochemical pathways and potential therapeutic applications (Jordan & Patel, 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-9-4-3-8(10(13)14)11(9)6-7-2-1-5-15-7/h1-2,5,8H,3-4,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWVGKGWWOCMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2488271.png)
![Methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2488273.png)
![4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2488278.png)
![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2488282.png)

![1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2488284.png)


![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)
![6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2488289.png)
![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)

![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)